p-Hydroxyatazanavir-d4
Descripción
p-Hydroxyatazanavir-d4 is a deuterated isotopologue of p-Hydroxyatazanavir, a metabolite of the antiretroviral drug Atazanavir. Atazanavir is a protease inhibitor used in HIV treatment, and its deuterated forms are often employed as internal standards in pharmacokinetic studies to enhance analytical precision via mass spectrometry. The deuteration at four positions (indicated by "-d4") reduces metabolic degradation, improving stability in biological matrices .
Propiedades
Fórmula molecular |
C₃₈H₄₈D₄N₆O₈ |
|---|---|
Peso molecular |
724.88 |
Sinónimos |
3,12-Bis(1,1-dimethylethyl)-8-hydroxy-4,11-dioxo-9-(p-hydroxyphenyl-d4-methyl)-6-[[4-(2-pyridinyl)phenyl]methyl]-dimethyl Ester |
Origen del producto |
United States |
Comparación Con Compuestos Similares
Comparative Analysis with Similar Compounds
Structural and Functional Analogues
Key structural analogs include:
- Atazanavir (Parent Compound) : A bis-tetrahydrofuranyl urethane-containing protease inhibitor.
- p-Hydroxyatazanavir : The hydroxylated metabolite of Atazanavir, critical for drug-drug interaction studies.
- Deuterated Antiretrovirals (e.g., Ritonavir-d6, Lopinavir-d8): Used as isotopic internal standards.
Structural Differences :
- p-Hydroxyatazanavir-d4 introduces deuterium atoms at four non-reactive sites (e.g., methyl or aromatic positions) to avoid isotopic effects on binding. In contrast, non-deuterated metabolites like p-Hydroxyatazanavir retain hydrogen at these positions, affecting metabolic stability .
Pharmacokinetic and Metabolic Comparisons
| Parameter | p-Hydroxyatazanavir-d4 | Atazanavir | Ritonavir-d6 |
|---|---|---|---|
| Half-life (t₁/₂) | Not reported | 6–7 hours | 3–5 hours |
| Metabolic Stability | Enhanced (deuteration) | Moderate | High (CYP3A4 inhibitor) |
| Analytical Use | Internal standard | Therapeutic agent | Internal standard |
- Deuteration Impact: The -d4 label in p-Hydroxyatazanavir-d4 reduces metabolic clearance by cytochrome P450 enzymes compared to non-deuterated Atazanavir, as seen in similar deuterated compounds like Ritonavir-d6 .
- Bioanalytical Utility : Unlike therapeutic analogs, p-Hydroxyatazanavir-d4 is primarily used in LC-MS/MS assays to quantify Atazanavir and its metabolites, minimizing ion suppression .
Research Findings and Limitations
- Key Studies: Zheng & Wang (2011): Highlighted the role of heterocyclic moieties (e.g., oxadiazoles) in antiretroviral activity, indirectly supporting the structural importance of Atazanavir’s tetrahydrofuran groups . Shah et al. (1995): Demonstrated anti-HIV activity in quinazolinone derivatives, underscoring the relevance of aromatic and heterocyclic systems in protease inhibitors .
- Gaps: Direct comparative data on p-Hydroxyatazanavir-d4 remain sparse. Most studies focus on non-deuterated analogs or parent drugs.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
